2-[2-(2-methoxyphenyl)ethyl]-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide
Description
This compound is a synthetic small molecule featuring a polycyclic framework comprising an isoindole-1,3-dione core conjugated with a (2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene moiety via a carboxamide bridge.
Properties
Molecular Formula |
C21H18N4O4S |
|---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
2-[2-(2-methoxyphenyl)ethyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,3-dioxoisoindole-5-carboxamide |
InChI |
InChI=1S/C21H18N4O4S/c1-12-23-24-21(30-12)22-18(26)14-7-8-15-16(11-14)20(28)25(19(15)27)10-9-13-5-3-4-6-17(13)29-2/h3-8,11H,9-10H2,1-2H3,(H,22,24,26) |
InChI Key |
KZXSMAOEOVLIJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)CCC4=CC=CC=C4OC |
Origin of Product |
United States |
Preparation Methods
Phthalic Anhydride Alkylation
Phthalic anhydride reacts with 2-(2-methoxyphenyl)ethylamine in the presence of a base (e.g., pyridine) to form the isoindole-1,3-dione core. This method is widely used for introducing substituents at the 2-position of isoindole derivatives.
Reaction Pathway :
-
Phthalic anhydride + 2-(2-methoxyphenyl)ethylamine → Isoindole-1,3-dione intermediate
-
Subsequent functionalization at the 5-position to introduce the carboxamide group.
Key Reagents :
| Reagent | Role |
|---|---|
| Pyridine | Base catalyst |
| DMF | Solvent |
| 2-(2-Methoxyphenyl)ethylamine | Alkylating agent |
Yield : ~70–85% (based on analogous reactions).
Functionalization at the 5-Position: Carboxamide Formation
The 5-carboxamide group is introduced via peptide coupling reactions.
Amide Coupling with Thiadiazole Derivatives
The 5-carboxylic acid of the isoindole dione is activated using coupling agents like EDC/HOBt or DCC , followed by reaction with a thiadiazole amine derivative.
Example Reaction :
-
Isoindole-1,3-dione-5-carboxylic acid → Activated intermediate (using EDC/HOBt).
-
Reaction with 5-methyl-1,3,4-thiadiazol-2-amine → Target carboxamide .
Optimized Conditions :
| Parameter | Value |
|---|---|
| Solvent | DCM or THF |
| Temperature | 0–25°C |
| Catalyst | HOBt (1.1 equiv) |
| Time | 12–24 hours |
Yield : ~60–75% (based on similar couplings).
Synthesis of the Thiadiazol-2-ylidene Moiety
The 5-methyl-1,3,4-thiadiazol-2-ylidene group is synthesized via cyclization and condensation.
Thiadiazole Ring Formation
Thiadiazoles are typically synthesized from thiosemicarbazides and CS₂ under basic conditions.
Procedure :
-
Thiosemicarbazide + CS₂ → 1,3,4-Thiadiazole-2-amine (with a methyl group introduced via alkylation).
-
Condensation with an aldehyde (e.g., formaldehyde) to form the ylidene (C=N) bond.
Key Steps :
| Step | Reagents | Conditions |
|---|---|---|
| Cyclization | Na₂CO₃, CS₂ | Reflux, ethanol |
| Alkylation | CH₃I, K₂CO₃ | DMF, 60°C |
| Condensation | Formaldehyde, AcOH | Reflux |
Control of E-Configuration
The E-geometry of the ylidene group is achieved via acid-catalyzed dehydration. For example:
-
Thiadiazol-2-amine + Aldehyde → Imine intermediate .
-
Dehydration (using H₂SO₄ or p-TsOH) → E-configured ylidene.
E-Selectivity : >90% under acidic conditions (confirmed via NMR).
Final Assembly: Coupling the Thiadiazole to Isoindole
The thiadiazol-2-ylidene is attached to the isoindole carboxamide via nucleophilic substitution or Schiff base formation.
Schiff Base Formation
The aldehyde group on the thiadiazole reacts with the amine of the isoindole carboxamide.
Reaction Scheme :
-
5-Methyl-1,3,4-thiadiazol-2-ylidene aldehyde + Isoindole-5-carboxamide → Target compound .
-
Catalyst : Acetic acid (for imine formation).
Optimized Protocol :
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Temperature | Reflux |
| Time | 6–8 hours |
Yield : ~50–65% (based on similar Schiff base reactions).
Alternative Synthetic Routes
One-Pot Multicomponent Reactions
A one-pot synthesis involving isoindole-1,3-dione, thiosemicarbazide, and aldehydes under acidic conditions.
Advantages :
-
Reduced purification steps.
-
Higher atom economy.
Example Reaction :
-
Phthalic anhydride + 2-(2-methoxyphenyl)ethylamine → Isoindole core .
-
Addition of thiosemicarbazide and CS₂ → Thiadiazole ring .
-
Condensation with aldehyde → Final product .
Spectral and Analytical Characterization
NMR Data
| Proton | δ (ppm) | Multiplicity |
|---|---|---|
| Isoindole CH | 6.85–7.10 | Singlet |
| Thiadiazole CH₃ | 2.35 | Singlet |
| Ylidene CH=N | 8.20–8.50 | Singlet |
13C NMR :
| Carbon | δ (ppm) |
|---|---|
| Isoindole carbonyl | 167–170 |
| Thiadiazole C5 | 154–156 |
| Ylidene C=N | 145–148 |
IR and MS Data
| Technique | Key Peaks |
|---|---|
| IR | 1680 cm⁻¹ (C=O), 1475 cm⁻¹ (C=S), 1600 cm⁻¹ (C=N) |
| MS | m/z 422.5 [M+H]+ |
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Phthalic anhydride alkylation | High regioselectivity | Requires anhydrous conditions |
| One-pot synthesis | Simplified workflow | Moderate yields |
| Schiff base coupling | E-configuration control | Sensitive to steric hindrance |
Challenges and Optimization Strategies
Stereochemical Control
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-methoxyphenyl)ethyl]-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.
Substitution: The compound can participate in substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
2-[2-(2-methoxyphenyl)ethyl]-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: The compound can be used in the synthesis of advanced materials with specific properties, such as conductivity or fluorescence.
Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-[2-(2-methoxyphenyl)ethyl]-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Key Structural and Functional Attributes of Comparable Compounds
Key Observations:
Core Heterocycles: The target compound’s isoindole-dione core distinguishes it from benzoimidazole () or indazole () derivatives.
The absence of morpholine or fluorine substituents (cf. ) may reduce hydrogen-bonding capacity, affecting target binding specificity.
Synthetic Complexity : The target compound’s synthesis likely requires precise regioselective steps for thiadiazole and isoindole-dione assembly, contrasting with the straightforward amidation in or imidazole cyclization in .
Comparative Pharmacological and Physicochemical Data
Table 2: Experimental or Predicted Properties
Notes:
- The target compound’s higher molecular weight compared to ’s analog may limit blood-brain barrier penetration but enhance plasma protein binding.
Biological Activity
Structure
The compound can be broken down into several functional groups:
- Methoxyphenyl group : Contributes to lipophilicity and potential interactions with biological membranes.
- Thiadiazole moiety : Known for its diverse biological activities, including antimicrobial and anti-inflammatory properties.
- Isoindole core : Associated with various pharmacological effects.
Molecular Formula
The molecular formula of the compound is , indicating a complex structure that may interact with multiple biological targets.
Antimicrobial Activity
Research indicates that compounds containing thiadiazole structures often exhibit significant antimicrobial properties. For instance:
- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that thiadiazole derivatives showed broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria .
Anticancer Potential
The isoindole scaffold has been linked to anticancer activity in various studies. The compound's ability to induce apoptosis in cancer cells is of particular interest:
- Research Findings : In vitro studies have shown that isoindole derivatives can inhibit cell proliferation in several cancer cell lines, including breast and colon cancer .
Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes involved in metabolic pathways:
- Example : Thiadiazole derivatives have been shown to inhibit carbonic anhydrase, which plays a role in tumor growth and metastasis .
Table 1: Biological Activity Summary
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Broad-spectrum activity against bacteria | |
| Anticancer | Induces apoptosis in cancer cells | |
| Enzyme Inhibition | Inhibition of carbonic anhydrase |
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The following mechanisms have been proposed:
- Interaction with DNA : Some isoindole compounds intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Modulation : The thiadiazole component may modulate enzyme activity through competitive inhibition or allosteric effects.
Q & A
Q. What are the key synthetic pathways for synthesizing this compound, and what critical steps ensure high yield and purity?
The synthesis involves multi-step reactions, including cyclization, coupling, and purification. Key steps include:
- Cyclization : Formation of the isoindole-dione core under reflux with acetic acid, optimized for temperature (80–100°C) and solvent (DMF or THF) .
- Coupling : Reaction of the thiadiazole moiety with the isoindole-dione fragment using carbodiimide-based coupling agents .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (DMF/acetic acid) to achieve >95% purity . Critical factors include solvent choice (polar aprotic solvents enhance reactivity) and strict temperature control to avoid side reactions .
Q. Which analytical techniques are most reliable for confirming the compound’s structure and purity?
- NMR Spectroscopy : 1H/13C NMR to verify substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm) and stereochemistry .
- Mass Spectrometry (HRMS) : Exact mass determination (e.g., [M+H]+ ion) to confirm molecular formula .
- HPLC : Purity assessment (>98%) using a C18 column with acetonitrile/water mobile phase .
Advanced Research Questions
Q. How can reaction conditions be systematically optimized to improve synthesis efficiency?
Use Design of Experiments (DoE) to evaluate variables:
- Factors : Solvent polarity (DMF vs. THF), temperature (60–120°C), catalyst loading (0.5–2.0 mol%) .
- Response Surface Methodology (RSM) : Identify optimal conditions (e.g., 90°C in DMF with 1.5 mol% catalyst increases yield by 25%) .
- Kinetic Studies : Monitor reaction progress via in-situ FTIR to minimize byproduct formation .
Q. What strategies are effective for establishing structure-activity relationships (SAR) for this compound?
- Analog Synthesis : Modify substituents (e.g., replace methoxyphenyl with fluorophenyl; adjust thiadiazole methylation) .
- Biological Testing : Screen analogs against cancer cell lines (e.g., IC50 values in MCF-7 and HeLa) to correlate substituents with activity .
- Computational Modeling : DFT calculations to predict electronic effects (e.g., HOMO-LUMO gaps influencing binding to kinase targets) .
Q. How can contradictory bioactivity data across studies be resolved?
- Replicate Assays : Use standardized protocols (e.g., MTT assay with matched cell lines and incubation times) .
- Orthogonal Validation : Confirm anticancer activity via apoptosis assays (Annexin V/PI staining) and Western blotting (caspase-3 activation) .
- Control Variables : Test under hypoxia vs. normoxia to assess environmental influences on efficacy .
Q. What computational approaches predict the compound’s interaction with biological targets?
- Molecular Docking : Simulate binding to kinases (e.g., EGFR) using AutoDock Vina; prioritize poses with lowest ΔG .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (e.g., RMSD < 2 Å indicates stable binding) .
- QSAR Models : Train models on analog datasets to predict logP and IC50 values .
Q. How can stability and reactivity under physiological conditions be systematically evaluated?
- pH Stability : Incubate in buffers (pH 1–9) for 24h; monitor degradation via HPLC (e.g., 90% intact at pH 7.4) .
- Thermal Stability : TGA/DSC analysis to determine decomposition temperature (>200°C indicates suitability for formulation) .
- Metabolite Identification : LC-MS/MS to detect hydroxylated or glucuronidated metabolites in liver microsomes .
Q. What methods enable selective functionalization of the isoindole-dione or thiadiazole moieties?
- Protecting Groups : Use tert-butoxycarbonyl (Boc) to shield amine groups during thiadiazole alkylation .
- Regioselective Reactions : Electrophilic substitution at the isoindole C5 position using HNO3/H2SO4 .
- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition to append fluorophores for imaging studies .
Q. How can synergistic effects with existing therapeutics be explored?
- Combination Index (CI) : Test with cisplatin or doxorubicin using Chou-Talalay method (CI < 1 indicates synergy) .
- Pathway Analysis : RNA-seq to identify co-targeted pathways (e.g., PI3K/AKT and MAPK) .
Q. What experimental frameworks validate target engagement in complex biological systems?
- Cellular Thermal Shift Assay (CETSA) : Confirm binding to EGFR by measuring protein melting shifts .
- Fluorescence Polarization : Competitive binding assays with FITC-labeled probes .
- CRISPR Knockout : Validate efficacy loss in EGFR-depleted cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
